molecular formula C11H16F2NNaO5 B2377133 Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate CAS No. 2172525-78-7

Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate

Cat. No.: B2377133
CAS No.: 2172525-78-7
M. Wt: 303.238
InChI Key: ZOWBMUIUXPWGBF-UHFFFAOYSA-M
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Description

Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate typically involves the protection of the amine group in pyrrolidine with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can handle larger volumes of reactants, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine, which can further react to form various derivatives.

    Substitution: Depending on the nucleophile used, products can include halogenated, thiolated, or aminated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate: shares similarities with other Boc-protected amines, such as:

Uniqueness

Properties

IUPAC Name

sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO5.Na/c1-9(2,3)19-8(17)14-5-4-10(18,6-14)11(12,13)7(15)16;/h18H,4-6H2,1-3H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBMUIUXPWGBF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)[O-])(F)F)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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